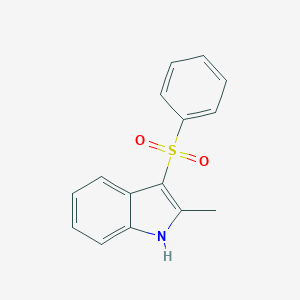
Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate typically involves the reaction of hydrazine derivatives with β-keto esters under acidic or basic conditions . The reaction conditions can vary, but common methods include heating the reactants in solvents such as ethanol or methanol, often in the presence of catalysts like acetic acid or sulfuric acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate undergoes various chemical reactions, including:
Applications De Recherche Scientifique
Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate can be compared to other pyrazole derivatives, such as:
Ethyl 3-methylpyrazole-5-carboxylate: Similar in structure but lacks the phenyl group, leading to different chemical and biological properties.
1-Phenyl-3-methylpyrazole-5-carboxylate: Similar but with different substituents, affecting its reactivity and applications.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
IUPAC Name |
ethyl 5-methyl-2-phenylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-13(16)12-9-10(2)14-15(12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKCPDKGPSNLDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372622 | |
| Record name | Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81153-63-1 | |
| Record name | Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-Methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B183159.png)
![2-(4-Chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B183160.png)

![2-(4-Bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B183163.png)


![3-methyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B183167.png)





![1-{4-[(2-Chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B183178.png)

